molecular formula C8H7BrF3NO B1400415 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1356483-46-9

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No. B1400415
M. Wt: 270.05 g/mol
InChI Key: RPYDNNYEBHKJJV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-[(5-bromopyridin-3-yl)oxy]pyrazine”, contains a total of 21 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

A similar compound, “5-Bromopyridin-3-yl sulfurofluoridate”, has been used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Ethyl 2-(5-bromopyridin-3-yl)acetate”, include a molecular weight of 244.09 g/mol and a boiling point of 299.4±25.0C at 760 mmHg .

Scientific Research Applications

Electrocatalytic Carboxylation

  • Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, conducted in an ionic liquid, resulted in 6-aminonicotinic acid with high yield and selectivity, demonstrating a potential pathway for synthesizing valuable compounds from simpler bromopyridines and CO2 (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Oligopyridines

  • Pabst and Sauer (1999) utilized a 'LEGO' system to synthesize 4-stannyl-, 4-bromo-, and branched oligopyridines from 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines, demonstrating the versatility of bromopyridines in creating complex pyridine-based structures (Pabst & Sauer, 1999).

Amination Reactions

  • Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines. Their work highlights the use of 5-bromo-2-chloropyridine in catalyzed amination, yielding amino-substituted pyridines, an important reaction in organic synthesis (Ji, Li, & Bunnelle, 2003).

Synthesis of Pyridine Derivatives

  • Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. Their study illustrates the role of 5-bromo-2-methylpyridin-3-amine in forming diverse pyridine compounds, showcasing the chemical versatility of bromopyridines (Ahmad et al., 2017).

Synthesis of Trifluoromethylthiazoles

  • Tanaka et al. (1991) explored the reaction of 3-Bromo-1,1,1-trifluoropropan-2-one with thiourea to create 4-trifluoromethylthiazoles. This work demonstrates the potential for bromopyridines in synthesizing thiazoles, a class of compounds with various applications (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

Safety And Hazards

The safety data sheet for a similar compound, “Phenylboronic acid”, indicates that it is harmful if swallowed and it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYDNNYEBHKJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Synthesis routes and methods I

Procedure details

To a solution of 1-(5-bromo-pyridin-3-yl)-ethanone (1.0 g, 5.0 mmol) in THF (dry, 25 ml) at room temperature is added tetrabutyl-ammonium fluoride (0.35 ml, 1M in THF, 0.35 mmol). Then trimethyl-trifluoromethyl-silane (3.25 ml, 2.0M in THF, 6.5 mmol) is added to the reaction mixture dropwise. The reaction mixture is stirred for 3 h. Then HCl (4N, 6.6 ml, 26.5 mmol) is added to the mixture. The reaction mixture is stirred for 4 h at room temperature and then is neutralized by adding Na2CO3 powder slowly. The resulting mixture is partitioned between water and EtOAc, and the aqueous phase is extracted with EtOAc. The combined organic phases are concentrated in vacuo. The crude mixture is separated by flash silica gel column (EtOAc/Heptane 0 to 30% gradient, then 30%) to obtain 1.12 g 2-(5-bromo-3-pyridyl)-1,1,1-trifluoro-propan-2-ol.
Quantity
1 g
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25 mL
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0.35 mL
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3.25 mL
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6.6 mL
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Synthesis routes and methods II

Procedure details

To a flask containing 3-acetyl-5-bromopyridine (2.27 g, 11.4 mmol) was added a solution of (trifluoromethyl)trimethylsilane in tetrahydrofuran (0.5 M, 40 mL, 20 mmol) at 0° C. A solution of tetrabutylammonium fluoride in tetrahydrofuran (1.0 M, 11.4 mL, 11.4 mmol) was then added, and the reaction stirred at room temperature until the reaction was complete. The reaction was then concentrated under reduced pressure, diluted with ethyl acetate, and washed with water and saturated aqueous sodium bicarbonate solution. The organic layer was separated, dried over sodium sulfate, filtered and concentrated to give a residue that was purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes) to provide the racemic title compound: LCMS m/z 269.85 [M+2+H]+; 1H NMR (500 MHz, CD3OD) δ 8.70 (s, 1H), 8.65 (1H), 8.13 (s, 1H), 1.81 (s, 3H). The racemic title compound was resolved by supercritical fluid chromatography on a chiral AD column, eluting with 10% ethanol:CO2. Data for enantiomer A: LCMS m/z 271.85 [M+H]+; 1H NMR (500 MHz, CDCl3) 8.71 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.10 (s, 1H), 1.82 (s, 3H). Data for enantiomer B: LCMS m/z 271.83 [M+H]+; 1H NMR (500 MHz, CDCl3) 8.71 (s, 1H), 8.68 (s, 1H), 8.10 (s, 1H), 1.81 (s, 3H).
Quantity
2.27 g
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reactant
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0 (± 1) mol
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40 mL
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0 (± 1) mol
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11.4 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-acetyl-5-bromopyridine (0.20 g, 1.0 mmol) in tetrahydrofuran (3.3 mL) were added a solution of trimethyl(trifluoromethyl)silane in tetrahydrofuran (0.5 M, 4.0 mL, 2.0 mmol) and a solution of tetrabutylammonium fluoride in tetrahydrofuran (1.0 M, 0.1 mL, 0.1 mmol). The resulting reaction mixture was stirred at room temperature for 1 h, then diluted with water and dichloromethane. The organic layer was separated, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (0 to 6% dichloromethane in acetone) provided the title compound: LCMS m/z 271.75 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 8.71 (s, 1 H), 8.68 (s, 1 H), 8.11 (s, 1 H), 3.12 (br s, 1 H), 1.82 (s, 3H).
Quantity
0.2 g
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reactant
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0 (± 1) mol
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reactant
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3.3 mL
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4 mL
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0.1 mL
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Synthesis routes and methods IV

Procedure details

Tetrabutylammonium fluoride (1.0 M in THF, 33 μl, 0.033 mmol) was added to a solution of 1-(5-bromopyridin-3-yl)ethanone (65 mg, 0.33 mmol) and trimethyl(trifluoromethyl)silane (92 mg, 0.65 mmol) in THF (1.1 mL) at ambient temperature. After 30 minutes, the reaction mixture was diluted with water and extracted with DCM, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-30% ethyl acetate/hexanes, linear gradient) to afford 2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. MS ESI calc'd. for C8H8BrF3NO [M+H]+ 270 and 272. found 270 and 272. 1H NMR (500 MHz, CDCl3) δ 8.72 (s, 1H), 8.69 (d, J=2.5 Hz, 1H), 8.10-8.08 (m, 1H), 2.58 (s, 1H), 1.82 (s, 3H).
Quantity
33 μL
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reactant
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65 mg
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reactant
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92 mg
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1.1 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 6
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

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